molecular formula C19H17N3O3S2 B2585363 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865176-04-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No. B2585363
CAS RN: 865176-04-1
M. Wt: 399.48
InChI Key: WACJCHKBCQCTHR-KFSJQVJISA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

  • Cyclization Reactions of Allylic Amides and Thioamides : Allylic amides and thioamides, similar in structure to the compound , have been used in cyclization reactions to produce 2-oxazolines and 2-thiazolines. These reactions involve various processes such as 5-exo cyclization and 6-endo cyclization, leading to the formation of heterocyclic compounds with potential applications in organic synthesis (Engman, 1991).

  • Catalytic Studies of Allyl 1,2,3-Triazol-5-ylidene Palladium Complexes : Research on allyl 1,2,3-triazol-5-ylidene palladium complexes, which share structural similarities with the target compound, indicates their use in catalytic activities. These complexes have been studied for their donor properties and catalytic activities, particularly in Suzuki–Miyaura coupling reactions (Terashima et al., 2012).

  • Analgesic Properties of Related Compounds : Compounds structurally related to "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide" have been synthesized and studied for their potential analgesic properties. These studies provide insights into the 'structure‒activity' relationships which can be pivotal in developing new therapeutic agents (Demchenko et al., 2018).

  • Solvent-Resistant Nanofiltration of Complexes : The study of (NHC)Pd(allyl)Cl and (NHC)Pd(cinnamyl)Cl complexes, which are closely related to the compound of interest, has shown their utility in cross-coupling reactions. The separation of these complexes from coupling products using solvent-resistant nanofiltration has been explored, suggesting potential applications in chemical synthesis and purification processes (Schoeps et al., 2009).

  • Microwave-Assisted Synthesis of Benzothiazepines : The microwave-assisted synthesis of benzothiazepines from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives demonstrates the potential of using microwave irradiation in the synthesis of complex organic compounds. This method offers increased reaction rates and better yields compared to conventional methods, indicating the broader utility of such compounds in chemical synthesis (Raval et al., 2008).

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . There is plenty of room for improvement and broadening of the material scope .

Mechanism of Action

properties

IUPAC Name

(E)-3-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H2,20,24,25)/b11-8+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACJCHKBCQCTHR-FECNMSLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

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